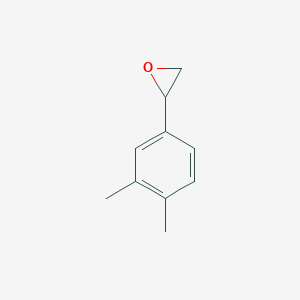

2-(3,4-Dimethylphenyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-4-9(5-8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFDVHPDGHUBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939974 | |

| Record name | 2-(3,4-Dimethylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855-36-3 | |

| Record name | 3,4-Dimethylstyrene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHYLSTYRENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9145C4U8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 3,4 Dimethylphenyl Oxirane

Epoxidation Strategies for 3,4-Dimethylstyrene Precursors

Catalytic Oxidation Methodologies for Oxirane Formation

Catalytic oxidation is a cornerstone of modern epoxide synthesis, offering high efficiency and selectivity under relatively mild conditions. A variety of catalytic systems have been explored for the epoxidation of styrenes, which are directly applicable to the synthesis of 2-(3,4-dimethylphenyl)oxirane.

Transition metal complexes are particularly prominent in this field. Chiral Manganese(III)-salen complexes, for instance, have been demonstrated as effective catalysts for the asymmetric epoxidation of substituted styrenes, affording epoxides in high yields (95–98%) and with varying enantiomeric excess. nih.gov These reactions often utilize accessible oxidants like sodium hypochlorite (NaOCl). Similarly, copper porphyrin complexes have been employed for the selective epoxidation of alkenes. researchgate.net

Another significant class of catalysts includes those that generate dioxiranes in situ. Dimethyldioxirane (DMD), formed from acetone and potassium peroxymonosulfate (KHSO₅), is a powerful yet mild oxidizing agent capable of epoxidizing alkenes. scielo.org.co The catalytic cycle can be enhanced by using various metal and non-metal catalysts to facilitate the oxygen transfer. scielo.org.coresearchgate.net Research has shown that conversions of styrene (B11656) can exceed 99% with complete selectivity towards the corresponding oxide under optimized conditions using a dimeric homochiral Mn(III)-Schiff base complex catalyst with in situ generated DMD. scielo.org.co

Enzymes also serve as powerful biocatalysts for these transformations. Styrene monooxygenases (SMOs), for example, exhibit exceptional enantioselectivity in the epoxidation of styrene and its derivatives, producing optically pure (S)-epoxides under mild, environmentally benign conditions. scispace.com

Table 1: Representative Catalytic Epoxidation Systems for Styrene Analogs

| Catalyst System | Oxidant | Substrate Example | Conversion (%) | Selectivity (%) | Enantiomeric Excess (ee %) |

| Dimeric Mn(III)-Schiff Base | KHSO₅ / Acetone (DMD) | Styrene | >99 | 100 (to oxide) | ~66 |

| Chiral Mn(III)-salen | NaOCl | Substituted Styrenes | 95-98 | - | 29-88 |

| Carbocyclic Oxazolidinone Ketone | - | Styrenes | 100 | - | 89-93 |

| Styrene Monooxygenase (SMO) | O₂ | Styrene Derivatives | >99 | - | >99 |

Non-Catalytic Epoxidation Protocols

While catalytic methods are prevalent, non-catalytic protocols offer simplicity and avoid potential metal contamination. The classic approach involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which react directly with alkenes to form epoxides.

A more recent development in metal-free epoxidation utilizes sodium hypochlorite (bleach) in the presence of a bromide salt. This method can convert various aromatic olefins, such as styrene, into their corresponding epoxides in high yields (70-93%) under ambient conditions. The reaction proceeds through the formation of a bromohydrin intermediate, which then cyclizes to the epoxide.

Ring-Closure Reactions for Oxirane Synthesis

An alternative to direct oxidation of the double bond is the construction of the oxirane ring through an intramolecular ring-closure reaction. This approach typically involves a two-step sequence: formation of a precursor molecule containing the necessary functionalities, followed by cyclization.

Intramolecular Cyclization Approaches

The most common intramolecular cyclization approach for synthesizing epoxides is the base-promoted cyclization of a halohydrin. youtube.com This reaction is effectively an intramolecular Williamson ether synthesis. youtube.com

The process begins with the formation of the halohydrin from the parent alkene, 3,4-dimethylstyrene. This is achieved by reacting the alkene with a halogen (e.g., Br₂ or Cl₂) in the presence of water. libretexts.orgyoutube.com The reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by a water molecule. youtube.com This mechanism ensures that the halogen and the hydroxyl group are added in a trans configuration to the former double bond. youtube.com

In the second step, the resulting halohydrin is treated with a base, such as sodium hydroxide. The base deprotonates the hydroxyl group to form a nucleophilic alkoxide. This alkoxide then readily attacks the adjacent carbon atom bearing the halogen in an intramolecular S_N2 reaction, displacing the halide ion and closing the three-membered epoxide ring. youtube.comyoutube.com For this intramolecular attack to be successful, the alkoxide and the leaving group (halogen) must be in an anti-periplanar conformation, which is naturally achieved due to the trans nature of the halohydrin precursor. youtube.com

Table 2: Two-Step Halohydrin Cyclization for Epoxide Synthesis

| Step | Reaction | Reagents | Key Intermediate/Product |

| 1 | Halohydrin Formation | Alkene (e.g., 3,4-Dimethylstyrene) + X₂ (Cl₂, Br₂) / H₂O | trans-Halohydrin |

| 2 | Intramolecular Cyclization | trans-Halohydrin + Base (e.g., NaOH) | Epoxide |

Stereoselective and Enantioselective Synthesis of this compound and Its Analogs

The synthesis of single-enantiomer epoxides is of paramount importance, as the stereochemistry of these intermediates often dictates the biological activity of the final product. Significant research has been dedicated to developing stereoselective and enantioselective methods for the epoxidation of styrenes.

Chiral Catalyst-Mediated Epoxidation

The use of chiral catalysts is the most powerful strategy for achieving enantioselective epoxidation. These catalysts create a chiral environment around the alkene, directing the oxidant to one face of the double bond over the other.

A variety of chiral catalyst systems have been successfully applied to styrene and its derivatives:

Chiral Salen and Porphyrin Complexes : Metal complexes incorporating chiral salen or porphyrin ligands are widely studied for asymmetric epoxidation. nih.govresearchgate.net Manganese-based salen catalysts, often referred to as Jacobsen-type catalysts, are particularly effective for the asymmetric epoxidation of unfunctionalized olefins like styrenes. scielo.org.co

Chiral Ketone Catalysts : Chiral ketones can act as catalysts for epoxidation, often generating chiral dioxiranes in situ. High enantioselectivities (89–93% ee) have been achieved for a range of styrenes using carbocyclic oxazolidinone-containing ketones. nih.gov

Biocatalysis : Enzymes, particularly styrene monooxygenases, offer exquisite enantioselectivity, often producing epoxides with greater than 99% ee. scispace.com These biocatalytic systems operate under environmentally friendly conditions (e.g., aqueous media, moderate temperatures) and represent a green alternative to traditional chemical catalysts. scispace.com

The choice of catalyst, oxidant, and reaction conditions can be fine-tuned to optimize both the chemical yield and the enantiomeric purity of the resulting this compound.

Asymmetric Cyclization Routes

The enantioselective synthesis of epoxides, or oxiranes, represents a critical challenge in modern organic chemistry, providing access to chiral building blocks for the synthesis of a wide array of complex molecules. For the synthesis of this compound, asymmetric cyclization, predominantly through the epoxidation of the corresponding alkene, 3,4-dimethylstyrene, is the most direct and widely studied approach. These methods rely on the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

While specific studies detailing the asymmetric epoxidation of 3,4-dimethylstyrene are not extensively documented in publicly available literature, the well-established principles and methodologies for the asymmetric epoxidation of styrene derivatives provide a strong framework for predicting effective synthetic strategies. The following sections describe prominent asymmetric cyclization routes that are highly applicable to the synthesis of enantioenriched this compound, based on research conducted on structurally similar substrates.

Metal-Catalyzed Asymmetric Epoxidation

Chiral metal complexes are among the most powerful tools for asymmetric epoxidation. The Jacobsen-Katsuki epoxidation, which utilizes chiral manganese-salen complexes, has proven to be highly effective for a variety of unfunctionalized olefins, including styrene derivatives. The catalyst creates a chiral environment that directs the oxidant to one face of the alkene, thereby inducing high enantioselectivity. The general mechanism involves the formation of a high-valent manganese-oxo species that acts as the active oxidant. For substrates like 3,4-dimethylstyrene, the electronic and steric properties of the substituents on the phenyl ring can influence both the reactivity and the enantioselectivity of the epoxidation.

Another significant metal-catalyzed approach involves titanium-tartrate complexes, famously employed in the Sharpless asymmetric epoxidation. While this method is most renowned for the epoxidation of allylic alcohols, modifications and related titanium-based systems have been developed for the enantioselective epoxidation of other olefins.

Organocatalytic Asymmetric Epoxidation

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding contamination of the product with heavy metals. The Shi epoxidation is a prime example, employing a chiral ketone derived from fructose to catalyze the epoxidation of a wide range of alkenes with high enantioselectivity. The active oxidant is a chiral dioxirane generated in situ from the ketone and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone). The steric and electronic features of the chiral ketone's backbone effectively shield one face of the alkene, leading to a highly stereocontrolled oxygen transfer. Given the electron-rich nature of 3,4-dimethylstyrene, this method is expected to be a viable route to enantiomerically enriched this compound.

Biocatalytic Asymmetric Epoxidation

Enzymes offer unparalleled selectivity and efficiency in asymmetric synthesis. A variety of microorganisms and isolated enzymes, such as monooxygenases and peroxygenases, have been shown to catalyze the epoxidation of styrene and its derivatives with excellent enantiomeric excess. For instance, styrene monooxygenases (SMOs) from various bacterial strains have been extensively studied and engineered for the epoxidation of a broad scope of substrates. These enzymatic systems typically utilize molecular oxygen as the oxidant and a biological cofactor, such as NADH or NADPH. The substrate is held within a precisely shaped active site of the enzyme, ensuring a highly controlled and stereoselective oxygen transfer. It is highly probable that a suitable enzyme could be identified through screening or engineered to efficiently catalyze the asymmetric epoxidation of 3,4-dimethylstyrene.

Mechanistic Investigations of 2 3,4 Dimethylphenyl Oxirane Reactivity

Electrophilic Transformations and Rearrangements of 2-(3,4-Dimethylphenyl)oxirane

Thermal and Catalytic Rearrangement Processes

The rearrangement of epoxides is a fundamental transformation in organic synthesis, providing access to a variety of valuable carbonyl compounds and other structural motifs. These processes can be initiated thermally or facilitated by catalysts, with the reaction pathway and product outcome being highly dependent on the substrate structure and reaction conditions.

Catalytic rearrangements of this compound have been explored, particularly for the synthesis of aldehydes. One documented process involves the reaction of the oxirane with hydrogen peroxide in the presence of a boron compound as a catalyst. google.com In this reaction, the oxirane ring is cleaved, leading to the formation of two aldehyde molecules per molecule of the starting epoxide. google.com The boron compound, which can be an oxide, acid, salt, or ester of boric acid, facilitates the transformation. google.com This method represents a pathway to convert aryl-substituted oxiranes into important aldehyde intermediates, which are precursors for dyes and pharmaceuticals. google.com

While specific studies on the purely thermal rearrangement of this compound are not extensively detailed in the literature, thermal rearrangements of related aryl-substituted compounds are known to occur. core.ac.uk Such reactions typically require elevated temperatures and can proceed through various mechanisms, often leading to isomeric carbonyl compounds.

Table 1: Catalytic Rearrangement of this compound

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| This compound, Hydrogen Peroxide | Boron Compound (e.g., boric acid, boron oxides) | Aldehydes | google.com |

Cycloaddition Reactions Involving this compound

Cycloaddition reactions offer a powerful strategy for the construction of cyclic systems by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step. Aryl epoxides, including this compound, can participate as three-atom synthons in these transformations, particularly in [3+2] cycloadditions, or as precursors to dienes in [4+2] cycloadditions.

A notable example involves the reaction of a closely related substrate, 2-(1-(3,4-dimethylphenyl)vinyl)oxirane, with in-situ generated arynes. acs.org This transformation proceeds via a Diels-Alder ([4+2] cycloaddition) reaction, where the vinyl epoxide acts as the diene component. The initial cycloadduct then undergoes a ring-opening aromatization to furnish functionalized phenanthrene (B1679779) derivatives. acs.org The mechanism is believed to involve the formation of a key intermediate through the Diels-Alder reaction, which readily rearomatizes due to the strain of the epoxide ring. acs.org

Furthermore, electron-rich aryl epoxides can undergo formal [3+2] cycloaddition reactions with alkenes under Lewis acid catalysis. mdpi.com While the specific example studied in detail was 2-(3,4-dimethoxyphenyl)-3-methyloxirane, the principles are applicable to this compound. These reactions provide a direct synthesis of substituted tetrahydrofurans. mdpi.com The Lewis acid activates the epoxide, facilitating its reaction with the alkene to form the five-membered ring.

Another significant cycloaddition pathway is the catalytic [3+2] reaction of epoxides with indoles. researchgate.net Using a highly efficient N,N′-dioxide-Nickel(II) catalyst system, this reaction proceeds under mild conditions through a carbon-carbon bond cleavage of the oxirane. researchgate.net This methodology allows for the synthesis of complex chiral furo[3,4-b]indoles, demonstrating the utility of epoxides in building intricate heterocyclic scaffolds. researchgate.net

Table 2: Cycloaddition Reactions of Aryl Epoxides

| Reaction Type | Reaction Partners | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | 2-(1-(3,4-Dimethylphenyl)vinyl)oxirane + Aryne | Thermal | Phenanthrenes | acs.org |

| [3+2] Formal Cycloaddition | Aryl Epoxide + Alkene | Lewis Acid | Tetrahydrofurans | mdpi.com |

| [3+2] Cycloaddition | Epoxide + Indole | N,N′-Dioxide-Ni(II) Complex | Furo[3,4-b]indoles | researchgate.net |

Derivatives and Strategic Applications in Complex Organic Synthesis

Elaboration of 2-(3,4-Dimethylphenyl)oxirane into Advanced Molecular Scaffolds

The reaction of this compound with various nucleophiles provides a straightforward route to a multitude of more complex and often biologically relevant molecules. These transformations typically involve the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-nucleophile bond, along with a hydroxyl group.

The oxirane moiety is a key precursor for the synthesis of various heterocyclic systems. Through reactions with appropriate binucleophiles, the epoxide ring can be incorporated into larger, more complex cyclic structures.

Pyridazines: The synthesis of pyridazinone derivatives can be achieved through the reaction of dicarbonyl compounds with hydrazines. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, analogous structures such as pyridazinones with a 3,4-dimethylphenyl substituent have been synthesized from related precursors. mdpi.com For instance, the condensation of 2-(arylhydrazono)-3-oxobutyrates, where the aryl group can be 3,4-dimethylphenyl, yields pyridazinone structures. mdpi.com This suggests a potential pathway where derivatives of this compound could be transformed into dicarbonyl compounds suitable for cyclization with hydrazine (B178648) to form pyridazine (B1198779) rings.

Imidazoles: Imidazole (B134444) derivatives are of significant interest in medicinal chemistry. The synthesis of imidazoles often involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (Debus synthesis) or other related methods. pharmaguideline.com Research has documented the synthesis of 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, highlighting the incorporation of the dimethylphenyl moiety into imidazole frameworks. researchgate.net A plausible synthetic route could involve the conversion of this compound to a corresponding α-hydroxy ketone, which could then serve as a precursor in an imidazole synthesis.

Triazoles: 1,2,3-Triazoles are readily synthesized via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. The synthesis of ethyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole has been reported, demonstrating the accessibility of this heterocyclic system bearing the 3,4-dimethylphenyl group. researchgate.net A synthetic strategy to access triazoles from this compound could involve its conversion to an azide (B81097) or alkyne derivative, which would then undergo a click reaction to form the triazole ring.

Table 1: Examples of Heterocyclic Compounds Potentially Derived from this compound

| Heterocycle | General Synthetic Approach | Potential Precursor from this compound |

|---|---|---|

| Pyridazine | Reaction of a 1,4-dicarbonyl compound with hydrazine. sphinxsai.comorganic-chemistry.org | 1,4-dicarbonyl derivative |

| Imidazole | Reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia. pharmaguideline.comrsc.org | α-hydroxy ketone derivative |

| Triazole | 1,3-dipolar cycloaddition of an azide and an alkyne. scispace.comorganic-chemistry.org | Azide or alkyne derivative |

The ring-opening of epoxides with amines is a fundamental and widely utilized method for the synthesis of β-amino alcohols. google.com These compounds are important intermediates in the preparation of pharmaceuticals and other biologically active molecules. The reaction of this compound with a variety of amines, such as ammonia, primary amines, and secondary amines, is expected to yield the corresponding 2-amino-1-(3,4-dimethylphenyl)ethanol (B7848078) derivatives. The regioselectivity of the attack, either at the terminal or the substituted carbon of the oxirane, can often be controlled by the choice of catalyst and reaction conditions.

The resulting amino alcohols can be further functionalized. For example, they can be used as scaffolds in diversity-oriented synthesis to create libraries of polycyclic molecules. organic-chemistry.org

Utilization of this compound as a Chiral Building Block

When this compound is obtained in an enantiomerically pure or enriched form, it becomes a valuable chiral building block for asymmetric synthesis. The stereochemistry of the epoxide is transferred to the product, allowing for the synthesis of optically active molecules.

Enantioselective ring-opening reactions of meso-epoxides catalyzed by chiral catalysts are a powerful strategy for producing enantiopure compounds. beilstein-journals.orgresearchgate.net While specific studies on the enantioselective ring-opening of this compound were not found, the general principles of asymmetric catalysis are applicable. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can be employed to achieve high enantioselectivity in the addition of nucleophiles. beilstein-journals.orgacs.org

Furthermore, the chiral resolution of racemic mixtures is a common strategy to obtain enantiomerically pure compounds. unina.itmdpi.comasianpubs.org Derivatives of this compound, such as the corresponding amino alcohols, could potentially be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. For instance, cellulose (B213188) and amylose (B160209) derivatives containing 3,5-dimethylphenylcarbamate have been shown to be effective chiral stationary phases for the separation of enantiomers. mdpi.comasianpubs.org

Precursors to Polymeric Materials and Macromolecular Structures

Epoxides are important monomers for the synthesis of polyethers through ring-opening polymerization (ROP). ebrary.net The polymerization can be initiated by cationic, anionic, or coordination catalysts. A study on the cationic ROP of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane demonstrated the feasibility of polymerizing substituted oxiranes to form polyethers with specific conformations. mdpi.comrsc.org

Similarly, this compound can potentially be polymerized to yield poly(2-(3,4-dimethylphenyl)ethylene glycol). The properties of the resulting polymer, such as its thermal stability and solubility, would be influenced by the bulky dimethylphenyl substituent. Such polymers could find applications as specialty materials. For instance, poly(ether imide)s incorporating a 2,2'-dimethyl-4,4'-biphenyl unit have been shown to be highly organosoluble and possess high thermal stability. acs.org This suggests that polymers derived from this compound might also exhibit desirable properties.

The synthesis of hyperbranched polyethers from oxetanes, which are four-membered cyclic ethers, via ROP has also been reported. mdpi.com This opens up the possibility of using derivatives of this compound to create complex, three-dimensional macromolecular architectures.

Polymerization Chemistry of 2 3,4 Dimethylphenyl Oxirane

Ring-Opening Polymerization (ROP) Mechanisms

The strained three-membered ring of oxiranes, including 2-(3,4-Dimethylphenyl)oxirane, provides the thermodynamic driving force for ring-opening polymerization. mdpi.com This process can be initiated by cationic, anionic, or coordination-insertion mechanisms, each offering distinct advantages in controlling the polymer structure and properties.

Cationic Polymerization of Aryl Oxiranes

Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxiranes. wikipedia.org The polymerization is typically initiated by Brønsted acids (e.g., HCl, H2SO4) or Lewis acids (e.g., BF3, AlCl3) which protonate or coordinate to the oxygen atom of the oxirane ring, respectively. mdpi.comwikipedia.org This activation facilitates nucleophilic attack by another monomer molecule, leading to chain propagation.

For aryl oxiranes like this compound, the presence of the electron-donating dimethylphenyl group can influence the polymerization process. In the case of the structurally similar 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, cationic polymerization has been successfully employed to yield a polyether. rsc.org The mechanism proceeds via an activated chain end, where the growing polymer chain carries a cationic center. mdpi.com The attack of the incoming monomer can occur at either of the two carbon atoms of the oxirane ring. For aryl-substituted oxiranes, the attack is generally favored at the more substituted carbon atom due to the stabilizing effect of the aromatic ring on the resulting carbocationic intermediate. vaia.com

The general mechanism for the cationic polymerization of an aryl oxirane is as follows:

Initiation: A proton or Lewis acid activates the oxirane ring.

Propagation: The activated oxirane is attacked by another monomer molecule, leading to ring-opening and the formation of a new cationic center at the end of the growing chain.

Termination and Chain Transfer: The polymerization can be terminated by reaction with a counter-ion, solvent, or impurities. Chain transfer reactions to the monomer or polymer can also occur. wikipedia.org

The choice of initiator and reaction conditions, such as temperature and solvent polarity, can significantly impact the molecular weight and polydispersity of the resulting polymer. wikipedia.org

Anionic Polymerization Methodologies

Anionic ring-opening polymerization (AROP) of oxiranes is another important synthetic route, typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. mdpi.com The polymerization proceeds through a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the formation of an alkoxide propagating species. mdpi.com

In the case of unsymmetrically substituted oxiranes like this compound, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. vaia.com This regioselectivity leads to the formation of a head-to-tail polymer structure.

The general steps in anionic polymerization of an oxirane are:

Initiation: A nucleophile attacks the oxirane ring, causing it to open and form an anionic active center.

Propagation: The resulting alkoxide attacks another monomer molecule, continuing the chain growth.

Termination: The polymerization can be terminated by the addition of a proton-donating species or other quenching agents. In the absence of terminating agents, living polymerization can be achieved, allowing for the synthesis of well-defined block copolymers. nih.gov

Recent studies have also explored solid-state anionic ring-opening polymerization of functional epoxide monomers using ball milling, which can offer unique reactivity compared to solution polymerization. nih.gov

Coordination-Insertion Polymerization Strategies

Coordination-insertion polymerization offers a high degree of control over the stereochemistry and molecular weight of the resulting polymers. sci-hub.seresearchgate.net This method utilizes transition metal-based catalysts, where the monomer first coordinates to the metal center and is then inserted into the metal-polymer bond. nih.gov

For the polymerization of oxiranes, catalysts based on metals like zinc, aluminum, and rare-earth elements are often employed. nih.gov The mechanism typically involves the following steps:

Coordination: The oxygen atom of the oxirane monomer coordinates to the Lewis acidic metal center of the catalyst.

Insertion: The coordinated monomer is then inserted into the bond between the metal and the growing polymer chain, which is often an alkoxide. This step regenerates the active site for the next monomer to coordinate.

Synthesis and Characterization of Polyethers Derived from this compound

The synthesis of polyethers from this compound would result in a polymer with the repeating unit -[O-CH(CH2-Ph(CH3)2)]n-. The characterization of such a polymer would involve a combination of spectroscopic and analytical techniques to determine its structure, molecular weight, and thermal properties.

Expected Characterization Techniques and Findings:

| Technique | Expected Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the polymer structure by identifying the characteristic peaks of the aromatic protons and carbons of the dimethylphenyl group, as well as the protons and carbons of the polyether backbone. mdpi.comresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of the functional groups present in the polymer, such as the C-O-C ether linkages and the aromatic C-H and C=C bonds. The disappearance of the characteristic oxirane ring vibrations would confirm polymerization. researchgate.netnih.gov |

| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. acs.org |

| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg) of the amorphous polymer, which provides information about its thermal properties and chain flexibility. researchgate.netacs.org |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer by determining the temperature at which it starts to decompose. researchgate.netacs.org |

The properties of the resulting poly(this compound) would be influenced by the polymerization method used. For instance, living anionic polymerization could yield polymers with narrow molecular weight distributions, while coordination-insertion polymerization could lead to stereoregular polymers with potentially different thermal and mechanical properties.

Copolymerization Studies Involving this compound Monomer

Copolymerization of this compound with other monomers can lead to the synthesis of new materials with tailored properties. A particularly interesting comonomer is carbon dioxide, which allows for the creation of polycarbonates.

Copolymerization with Carbon Dioxide

The ring-opening copolymerization of epoxides and carbon dioxide is a well-established method for producing aliphatic polycarbonates. nih.gov This reaction is typically catalyzed by homogeneous or heterogeneous catalysts, often based on zinc, cobalt, or chromium complexes. nih.govmdpi.comwaseda.jp The copolymerization of this compound with CO2 would yield a polycarbonate with alternating monomer units.

The general mechanism for the copolymerization of an epoxide and CO2 involves the following key steps:

Initiation: The catalyst activates the epoxide, making it susceptible to nucleophilic attack.

Propagation: The reaction proceeds through alternating insertions of the epoxide and CO2 into the growing polymer chain. The relative rates of these two insertion steps determine the carbonate linkage content in the final polymer.

Chain Transfer and Termination: These steps control the molecular weight of the resulting polycarbonate.

The properties of the resulting polycarbonate, such as the glass transition temperature (Tg), can be tailored by the choice of the epoxide monomer. mdpi.com The incorporation of the bulky and rigid dimethylphenyl group from this compound is expected to increase the Tg of the resulting polycarbonate compared to polycarbonates derived from simpler epoxides like propylene (B89431) oxide.

Key Parameters in Epoxide/CO2 Copolymerization:

| Parameter | Influence on the Polymer |

| Catalyst System | Determines the activity, selectivity for polycarbonate formation versus cyclic carbonate by-product, and stereochemistry of the polymer. nih.govmdpi.comacs.org |

| CO2 Pressure | Higher CO2 pressure generally favors the incorporation of carbonate linkages into the polymer backbone. mdpi.com |

| Temperature | Affects the reaction rate and can influence the selectivity of the catalyst. mdpi.com |

| Co-catalyst | Often used to enhance the activity and selectivity of the primary catalyst. mdpi.com |

The resulting poly(2-(3,4-dimethylphenyl)carbonate-co-ether) would be a promising material with potentially interesting thermal and mechanical properties due to the presence of the aromatic side groups.

Block and Statistical Copolymer Synthesis

The synthesis of copolymers from this compound allows for the creation of materials with tailored properties, combining the characteristics of the dimethylphenyl oxirane monomer with those of other comonomers. Both block and statistical copolymers can be envisaged, with their synthesis governed by the chosen polymerization method and the relative reactivities of the monomers involved.

Block Copolymers are macromolecules composed of long sequences, or "blocks," of one monomer followed by a block of another. jku.at These are typically synthesized via sequential monomer addition in a living or controlled polymerization process. jku.at For this compound, a living polymerization technique, such as anionic or cationic ring-opening polymerization, would be the preferred method. The process would involve the polymerization of the first monomer to create a living polymer chain, followed by the introduction of the second monomer, which then polymerizes from the active end of the first block.

For instance, in a living anionic polymerization, a suitable initiator would be used to polymerize this compound. Once this monomer is consumed, a second monomer, such as ethylene (B1197577) oxide or another substituted oxirane, could be added to the living poly(this compound) chains to form a diblock copolymer. The combination of living cationic and anionic polymerization techniques can also be employed to synthesize block copolymers from monomers that polymerize through different mechanisms. frontiersin.org

Statistical Copolymers feature a random distribution of the different monomer units along the polymer chain. rsc.org The composition and distribution of these units are determined by the initial feed ratio of the monomers and their respective reactivity ratios (r1 and r2). nih.gov The synthesis of statistical copolymers of this compound with another suitable comonomer could be achieved through various polymerization mechanisms, including cationic, anionic, or coordination polymerization. The key to achieving a statistical distribution is to have comparable reactivity ratios between the comonomers. mdpi.com

The determination of monomer reactivity ratios is crucial for predicting the copolymer composition. nih.gov Methods such as the Fineman-Ross, Kelen-Tudos, or computational programs can be used to estimate these ratios from experimental data. researchgate.net Knowledge of these ratios allows for the tailoring of the copolymer's properties by controlling the monomer feed composition. chemrxiv.org

A hypothetical example of a statistical copolymerization of this compound (M1) with another epoxide, such as phenyl glycidyl (B131873) ether (PGE) (M2), is presented in the table below. The data illustrates how the copolymer composition might vary with the initial monomer feed.

| Entry | Monomer Feed Ratio (M1/M2) | Polymerization Time (h) | Conversion (%) | Copolymer Composition (M1/M2) |

| 1 | 80:20 | 6 | 75 | 78:22 |

| 2 | 50:50 | 6 | 82 | 52:48 |

| 3 | 20:80 | 6 | 85 | 23:77 |

This table is a hypothetical representation to illustrate the concept of statistical copolymerization and does not represent actual experimental data.

Controlled Polymerization Techniques for this compound Derivatives

Controlled polymerization techniques are essential for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and controlled architectures, such as block copolymers. frontiersin.org For oxirane derivatives, including this compound, the most relevant controlled methods are living anionic and cationic ring-opening polymerizations.

Cationic Ring-Opening Polymerization (CROP) is a prominent method for polymerizing oxiranes. mdpi.com The polymerization is initiated by electrophilic species, such as Brønsted or Lewis acids. mdpi.com For a polymerization to be considered "living," the rates of termination and chain transfer reactions must be negligible compared to the rate of propagation. Research on a structurally related monomer, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, has shown that cationic initiators can be used for its polymerization. rsc.org This suggests that this compound would also be amenable to CROP. The use of a suitable initiating system and carefully controlled reaction conditions, such as low temperatures and high purity of reagents, would be critical to achieve a controlled process.

Anionic Ring-Opening Polymerization (AROP) proceeds via nucleophilic attack of an initiator and the propagating chain end on the monomer. mdpi.com This method is well-suited for the polymerization of epoxides and can exhibit living characteristics, allowing for the synthesis of block copolymers by sequential monomer addition. nih.gov The choice of initiator and solvent is crucial in AROP to minimize side reactions. For instance, solid-state anionic ring-opening polymerization has been used to synthesize polyethers from various functional epoxide monomers. nih.gov

Other Controlled Polymerization Techniques: While less common for the direct polymerization of oxiranes, other controlled methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful tools for creating complex polymer architectures. jku.atnih.gov These techniques could be employed to synthesize graft copolymers where poly(this compound) chains are grown from or attached to a polymer backbone prepared by ATRP or RAFT. For example, a polymer with pendant hydroxyl groups could be synthesized by another method, and these hydroxyls could then initiate the ring-opening polymerization of this compound to form a graft copolymer.

The table below summarizes the key features of controlled polymerization techniques applicable to the synthesis of polymers from this compound.

| Polymerization Technique | Initiator/Catalyst | Key Advantages | Potential for Block Copolymers |

| Cationic Ring-Opening Polymerization (CROP) | Lewis Acids (e.g., BF3·OEt2), Protic Acids | Applicable to a wide range of oxiranes. | Yes, through sequential monomer addition. |

| Anionic Ring-Opening Polymerization (AROP) | Organometallic compounds (e.g., n-BuLi), Alkoxides | Can produce polymers with high stereoregularity. | Yes, highly effective for block copolymer synthesis. |

| Atom Transfer Radical Polymerization (ATRP) | Transition metal complexes (e.g., Cu(I)/ligand) | Excellent control over molecular weight and dispersity for other monomer classes. | Indirectly, for graft or block copolymers via functional initiators or chain-end modification. |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Thiocarbonylthio compounds (CTA) | Tolerant to a wide range of functional groups. | Indirectly, for graft or block copolymers via macro-CTAs. |

Computational and Theoretical Investigations of 2 3,4 Dimethylphenyl Oxirane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the study of organic molecules. researchgate.net DFT is a cost-effective and versatile method for exploring a wide range of molecular properties, including geometries, reaction barriers, and vibrational frequencies. researchgate.net For a molecule like 2-(3,4-Dimethylphenyl)oxirane, DFT can be used to model its behavior with a high degree of accuracy. researchgate.netarxiv.org The development of analytic-gradient methodology for excited states within time-dependent DFT (TDDFT) offers a relatively inexpensive alternative to other quantum-chemical approaches for modeling photochemical reactions. arxiv.org

DFT calculations are instrumental in elucidating the electronic structure of this compound. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net For this molecule, the electron-donating 3,4-dimethylphenyl group is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity, particularly its susceptibility to electrophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding within the molecule. It provides detailed information about electron delocalization, hyperconjugative interactions, and the formal charge distribution on each atom. mdpi.com For instance, NBO analysis can quantify the hyperconjugation between the lone pairs of the oxirane oxygen and the antibonding orbitals of the adjacent C-C and C-H bonds, which in turn affects bond strengths and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show a region of negative potential around the oxygen atom, identifying it as a site for electrophilic attack or protonation.

Table 1: Predicted Electronic Properties of Aryl-Substituted Epoxides via DFT Calculations This table is illustrative, based on typical data obtained for similar aromatic compounds from DFT studies. researchgate.netresearchgate.net

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the electronic excitation energy and chemical stability. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Computational modeling is crucial for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. For this compound, a primary reaction of interest is the nucleophilic ring-opening of the strained epoxide ring. DFT calculations can be used to model this reaction under both acidic and basic conditions. d-nb.info

Under basic conditions, the reaction proceeds via an SN2 mechanism. Computational models predict that the nucleophile will preferentially attack the less sterically hindered carbon atom of the oxirane ring. d-nb.info Under acidic conditions, the mechanism is more complex. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack can occur at either of the two carbon atoms. Calculations often show that the attack occurs at the more substituted carbon atom, as this position can better stabilize the developing positive charge in the transition state. d-nb.info

The distortion/interaction activation strain model is a powerful theoretical framework used to analyze reaction barriers. mdpi.com This model deconstructs the activation energy into two components: the distortion energy required to deform the reactants into their transition-state geometries, and the interaction energy between the deformed reactants. mdpi.com This analysis can reveal that a seemingly less favorable reaction pathway might be preferred due to lower distortion energy, providing deep insight into the origins of regioselectivity. mdpi.comd-nb.info

Table 2: Illustrative Calculated Activation Energies for Epoxide Ring-Opening This table presents hypothetical data based on computational studies of similar non-symmetrical epoxides to illustrate the predicted regioselectivity. d-nb.info

| Reaction Condition | Site of Attack | Predicted Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Basic (e.g., OH⁻) | C1 (less substituted) | 18.5 | Attack at the less hindered carbon. |

| C2 (more substituted) | 21.0 | ||

| Acidic (e.g., H₂O/H⁺) | C1 (less substituted) | 17.2 | Attack at the more substituted carbon. |

| C2 (more substituted) | 15.5 |

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing the calculated shifts for a proposed structure with the experimental spectrum, one can confirm the molecular structure. researchgate.net

Vibrational (IR and Raman) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and Raman spectra. This allows for the confident assignment of observed vibrational bands to specific molecular motions. researchgate.net

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. researchgate.net These calculations help in assigning the absorption bands observed in the UV-Vis spectrum to specific electronic transitions, such as π → π* or n → π* transitions. researchgate.net

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Substituted Aromatic Compound This table illustrates the typical correlation between calculated and experimental data for compounds analyzed with these methods. researchgate.netresearchgate.net

| Data Type | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | Aromatic CH: 7.15, 7.08, 6.95 | Aromatic CH: 7.12, 7.05, 6.92 |

| Oxirane CH: 3.85 | Oxirane CH: 3.82 | |

| ¹³C NMR (δ, ppm) | Aromatic C: 138-128 | Aromatic C: 137-127 |

| Oxirane C: 52.5, 51.8 | Oxirane C: 52.1, 51.5 | |

| IR Frequencies (cm⁻¹) | C-O-C stretch: 1255 | C-O-C stretch: 1250 |

| C-H aromatic stretch: 3050 | C-H aromatic stretch: 3045 | |

| UV-Vis (λmax, nm) | 278 | 275 |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. mdpi.comnih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, providing a detailed picture of the molecule's conformational landscape. nih.gov

For this compound, MD simulations can be used to study the rotation around the single bond connecting the phenyl ring and the oxirane moiety. This allows for the identification of the most stable conformations and the energy barriers between them. nih.gov Understanding the conformational preferences is crucial, as the molecule's shape can significantly influence its reactivity and how it interacts with other molecules, such as enzymes or catalysts. researchgate.netmdpi.com By simulating the molecule in different solvents, MD can also provide insights into how the environment affects its conformational equilibrium and, consequently, its reactivity.

Structure-Reactivity and Structure-Selectivity Relationships from Theoretical Perspectives

A key goal of theoretical investigations is to establish clear relationships between a molecule's structure and its chemical reactivity and selectivity. For this compound, computational studies provide a framework for understanding these connections.

The regioselectivity of the epoxide ring-opening is a classic example. As established through DFT calculations, the outcome is dictated by a delicate balance of steric and electronic factors. d-nb.info

Electronic Effects: The electron-donating nature of the 3,4-dimethylphenyl group stabilizes a positive charge on the adjacent benzylic carbon. This electronic effect favors the formation of a carbocation-like transition state at this position during acid-catalyzed ring-opening, leading to the preferential attack of the nucleophile at the more substituted carbon. d-nb.info

Steric Effects: In base-catalyzed reactions, where charge buildup is less significant, steric hindrance becomes the dominant factor. The nucleophile will preferentially attack the less sterically encumbered carbon of the oxirane ring to minimize Pauli repulsion. d-nb.info

Theoretical models like the distortion/interaction analysis provide a quantitative basis for these qualitative rules. mdpi.com By calculating the energetic cost of deforming the epoxide and the nucleophile to the transition state geometry, chemists can predict and rationalize the observed selectivity with high confidence. These theoretical insights are invaluable for designing new reactions and catalysts with desired outcomes.

Catalytic Strategies in the Synthesis and Transformation of 2 3,4 Dimethylphenyl Oxirane

Catalysts for Oxirane Synthesis and Enantioselective Epoxidation

The primary route to synthesizing 2-(3,4-Dimethylphenyl)oxirane is through the epoxidation of 3,4-dimethylstyrene. A variety of catalytic systems have been developed to achieve this transformation, with a significant focus on enantioselectivity to produce optically active epoxides. These chiral epoxides are highly valuable in the synthesis of pharmaceuticals and other biologically active compounds.

Catalytic systems for the epoxidation of styrene (B11656) and its derivatives can be broadly categorized into metal-based catalysts and biocatalysts.

Metal-Based Catalysts:

Titanium-Tartrate Systems: The Sharpless-Katsuki epoxidation, which utilizes a titanium-tartrate complex, is a well-established method for the asymmetric epoxidation of allylic alcohols. rsc.org While not directly applicable to simple alkenes like 3,4-dimethylstyrene, related titanium-based catalysts have been adapted for this purpose. For instance, a Ti(OiPr)4 catalyst with a proline-derived C1-symmetric salen ligand has been shown to convert styrene derivatives to (S)-epoxides with high enantiomeric excess (ee). nih.gov

Manganese-Salen Complexes: Chiral manganese-salen complexes, often referred to as Jacobsen's catalyst, are effective for the enantioselective epoxidation of unfunctionalized alkenes, including styrenes. rsc.orgcsic.es While the original Jacobsen catalyst showed moderate enantioselectivity for styrene itself, modifications to the ligand structure have led to significant improvements. rsc.orgnih.gov

Porphyrin Complexes: Chiral iron and manganese porphyrin complexes have emerged as powerful catalysts for the enantioselective epoxidation of terminal olefins like styrene. rsc.orgnih.gov These biomimetic catalysts can achieve high enantiomeric excesses and impressive turnover numbers, highlighting their potential for practical applications. rsc.org

Dioxiranes: Chiral dioxiranes, generated in situ from a ketone and an oxidant, are effective for the asymmetric epoxidation of a variety of alkenes, including styrenes. nih.gov A carbocyclic oxazolidinone-containing ketone has been shown to catalyze the epoxidation of styrenes with high enantioselectivity. nih.gov

Biocatalysts:

Enzymes (P450 Monooxygenases): Engineered cytochrome P450 monooxygenases have demonstrated remarkable (R)-enantioselectivity in the epoxidation of styrene and its derivatives. nih.gov By modifying the enzyme's active site, researchers have achieved up to 99% ee for (R)-styrene oxide. nih.gov This enzymatic approach offers a green and highly selective alternative to traditional chemical catalysts. nih.gov

Table 1: Comparison of Catalytic Systems for Styrene Epoxidation

| Catalyst System | Type | Typical Enantioselectivity (ee) | Target Enantiomer | Reference |

|---|---|---|---|---|

| Ti(OiPr)4 / Proline-derived Salen | Metal-Based | 96-98% | (S) | nih.gov |

| Jacobsen Catalyst (Mn-Salen) | Metal-Based | 57% (improved to 86%) | (R) | nih.gov |

| Chiral Porphyrin Complexes | Metal-Based | >97% | Not specified | rsc.org |

| Carbocyclic Oxazolidinone Ketone | Metal-Based (Dioxirane) | 89-93% | Not specified | nih.gov |

| Engineered P450 Peroxygenases | Biocatalyst | up to 99% | (R) | nih.gov |

Catalytic Ring-Opening Reactions of this compound

The synthetic utility of this compound lies in its susceptibility to ring-opening reactions with various nucleophiles. Catalysts play a crucial role in activating the oxirane ring and controlling the regioselectivity and stereoselectivity of the nucleophilic attack.

Lewis Acid Catalysis in Oxirane Transformations

Lewis acids are effective catalysts for the ring-opening of epoxides. wikipedia.org They coordinate to the oxygen atom of the oxirane, withdrawing electron density and making the carbon atoms more susceptible to nucleophilic attack. wikipedia.org Common Lewis acids used in organic synthesis include metal halides like aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄). wikipedia.org

In the context of aryl oxiranes, Lewis acids can promote regioselective ring-opening. For example, FeCl₃ has been used to catalyze the regioselective ring-opening of aryl oxiranes with 4-hydroxycoumarins, leading to the synthesis of furo[3,2-c]coumarins. rsc.org The reaction proceeds through the opening of the oxirane at the less hindered site. rsc.org Chiral Lewis acids have also been developed to achieve enantioselective ring-opening reactions. nih.gov

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. scienceopen.com Various organocatalysts have been employed for the enantioselective ring-opening of epoxides. These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to activate the substrate. scienceopen.comrsc.org

For the desymmetrization of meso-epoxides, chiral phosphoric acids and their salts have proven to be effective catalysts for the ring-opening with nucleophiles like azides and thiols. beilstein-journals.org Cinchona alkaloids and their derivatives are another important class of organocatalysts used for the enantioselective ring-opening of epoxides. beilstein-journals.org These catalysts can promote the addition of various nucleophiles with high enantioselectivity. beilstein-journals.org

Transition Metal Catalysis for Controlled Reactions

Transition metal complexes are widely used to catalyze a variety of organic transformations, including the ring-opening of epoxides. eie.grsioc-journal.cn These catalysts can offer unique reactivity and selectivity compared to other catalytic systems. mdpi.com

Palladium-catalyzed reactions, for instance, are workhorses of modern organic synthesis. mdpi.com While often associated with cross-coupling reactions, palladium complexes can also catalyze the ring-opening of epoxides. Nickel-catalyzed cycloaddition reactions have also been shown to be effective for the transformation of substrates containing epoxide functionalities. williams.edu Trinuclear transition metal complexes are also being explored for their cooperative catalytic effects in various organic reactions. researchgate.net

Asymmetric Catalysis for Enantioselective Transformations of Oxirane Derivatives

The development of asymmetric catalytic methods is crucial for the synthesis of enantiomerically pure compounds from oxirane derivatives. ua.es This is particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.

Asymmetric desymmetrization of meso-epoxides is a powerful strategy for producing chiral molecules. beilstein-journals.orgua.es This involves the enantioselective ring-opening of a prochiral epoxide with a nucleophile, catalyzed by a chiral catalyst. Both metal-based and organocatalytic systems have been successfully applied to this approach. beilstein-journals.orgua.es For example, chiral N,N'-dioxide-Ni(II) catalyst systems have been used for the catalytic [3+2] cycloaddition of indoles with epoxides, proceeding through C-C bond cleavage of the oxirane to yield chiral furo[3,4-b]indoles with high enantiomeric excess. researchgate.net

Development and Application of Heterogeneous Catalysts in Oxirane Chemistry

Heterogeneous catalysts offer several practical advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and often improved stability. google.comacs.org The immobilization of homogeneous catalysts onto solid supports is a common strategy to create heterogeneous catalysts. csic.es

In the context of oxirane chemistry, heterogeneous catalysts have been developed for both epoxidation and ring-opening reactions. For instance, titanium chemically combined with solid silica (B1680970) has been used as a heterogeneous catalyst for the epoxidation of olefins with organic hydroperoxides. google.com Similarly, Mn(salen) complexes have been grafted onto mesoporous materials to create heterogeneous catalysts for enantioselective epoxidation. liv.ac.uk These immobilized catalysts have shown comparable or even improved enantioselectivity compared to their homogeneous analogs and can be recycled and reused. liv.ac.uk Graphite oxide has also been reported as a heterogeneous catalyst for the synthesis of β-amino alcohols through the ring-opening of epoxides. lookchem.com

The development of well-defined, single-site heterogeneous catalysts through surface organometallic chemistry is an active area of research aimed at bridging the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems. acs.orgnih.gov

Stereochemical Aspects and Chiral Applications of 2 3,4 Dimethylphenyl Oxirane

Control of Stereochemistry in the Synthesis of 2-(3,4-Dimethylphenyl)oxirane

The primary method for synthesizing this compound is the epoxidation of its corresponding alkene, 3,4-dimethylstyrene. Achieving control over the absolute stereochemistry of the resulting epoxide requires the use of asymmetric catalysis, where a chiral catalyst influences the reaction to favor the formation of one enantiomer over the other. Several powerful methods have been developed for the enantioselective epoxidation of styrenes and their derivatives.

Catalytic Asymmetric Epoxidation: Chiral catalysts, particularly those based on transition metals or purely organic molecules (organocatalysts), are effective for this transformation. For instance, chiral dioxiranes, generated in situ from a ketone and an oxidant like Oxone, have been shown to achieve high enantioselectivity in the epoxidation of various styrenes. nih.gov The enantiomeric excess (ee) is influenced by electronic effects of the substituents on the styrene (B11656) ring. nih.gov While the enantioselectivity for simple styrenes was once a challenge, newer ketone catalysts have yielded ee values between 89-93% for this class of olefins. nih.gov

Another prominent method is the Jacobsen-Katsuki epoxidation, which typically uses a manganese-salen complex as the catalyst. While highly effective for cis-disubstituted and trisubstituted olefins, its application to terminal olefins like styrenes has sometimes resulted in lower enantioselectivity, although catalyst modifications have improved these outcomes. nih.gov

Biocatalytic Epoxidation: Enzymes offer a highly selective alternative for asymmetric epoxidation. Styrene monooxygenases (SMOs) are flavoprotein-dependent enzymes that naturally catalyze the epoxidation of styrene to (S)-styrene oxide with excellent enantioselectivity (>99% ee). nih.govmdpi.com Protein engineering has been employed to alter the substrate scope and enantioselectivity of these enzymes. By modifying the enzyme's active site, researchers can fine-tune the catalyst to accept bulkier substrates, such as 3,4-dimethylstyrene, and even to produce the opposite (R)-enantiomer with high selectivity. nih.govmdpi.comresearchgate.net This approach is particularly attractive due to its mild reaction conditions and high efficiency. mdpi.comresearchgate.net

Table 1: Selected Methods for Enantioselective Epoxidation of Styrene Derivatives

| Catalytic System | Catalyst Type | Typical Substrates | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Ketone / Oxone | Organocatalyst (Dioxirane) | Styrenes | 89-93% | nih.gov |

| P450 Monooxygenase | Biocatalyst | Unfunctionalized Styrene | >99% (R) | nih.gov |

| Styrene Monooxygenase (SMO) | Biocatalyst | Styrene | >98% (S) | mdpi.com |

| Ti(OiPr)₄ / Salen Ligand | Metal Complex | Styrene Derivatives | 96-98% (S) | nih.gov |

Stereochemical Outcomes and Diastereoselectivity in Ring-Opening Reactions

The synthetic utility of chiral epoxides like this compound lies in the high degree of stereochemical and regiochemical control achievable during their ring-opening reactions. The outcome is largely dictated by the reaction conditions (acidic or basic/nucleophilic) and the nature of the attacking nucleophile. libretexts.orglibretexts.org

Mechanism and Regioselectivity: The reaction of an unsymmetrical epoxide, such as this compound, can proceed via two main pathways.

Under basic or neutral conditions , the reaction follows a classic SN2 mechanism. The nucleophile attacks one of the two electrophilic carbons of the epoxide ring. For styrenyl systems, steric hindrance dictates that the attack occurs at the less substituted carbon (C2). However, the benzylic position (C1) is electronically activated. In many cases with strong, "hard" nucleophiles, attack at the less hindered C2 is preferred.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds through a mechanism with significant SN1 character. A partial positive charge develops on the more substituted, benzylic carbon (C1), as this carbocation is stabilized by the adjacent phenyl ring. Consequently, the nucleophile preferentially attacks this more substituted carbon. libretexts.org

Catalyst-controlled regioselectivity has also been developed, where a Lewis acid catalyst can direct the nucleophile to attack a specific carbon, overriding the inherent substrate bias. rsc.org

Stereoselectivity: Epoxide ring-opening reactions are stereospecific. The SN2 attack by a nucleophile occurs from the backside relative to the C-O bond being broken, resulting in an inversion of configuration at the center of attack. beilstein-journals.org This predictable outcome allows for the synthesis of specific diastereomers. For example, the ring-opening of enantiopure (R)-2-(3,4-dimethylphenyl)oxirane with a nucleophile (Nu⁻) at the benzylic carbon will yield a single diastereomer of the corresponding 1,2-disubstituted product with an anti configuration.

Table 2: Predicted Outcomes of Ring-Opening Reactions of (R)-2-(3,4-Dimethylphenyl)oxirane

| Reaction Condition | Nucleophile (Nu⁻) | Site of Attack | Mechanism | Product Stereochemistry |

|---|---|---|---|---|

| Basic/Neutral (e.g., RO⁻, R₂NH) | Strong Nucleophile | C2 (less hindered) | SN2 | Inversion at C2 |

| Acidic (e.g., H₂O/H⁺, ROH/H⁺) | Weak Nucleophile | C1 (benzylic) | SN1-like | Inversion at C1 (predominantly) |

| Lewis Acid Catalyzed | Various | Catalyst Dependent | SN2 | Inversion at site of attack |

Applications of Enantiomerically Pure this compound in Chiral Synthesis

Enantiomerically pure epoxides are highly sought-after chiral building blocks in asymmetric synthesis. science.gov Their ability to be converted into a range of other functional groups with defined stereochemistry makes them invaluable precursors for pharmaceuticals, natural products, and other complex chiral molecules. evitachem.com

Synthesis of Chiral 1,2-Amino Alcohols: One of the most important applications of aryl epoxides is their conversion to chiral β-amino alcohols. rsc.org The regioselective ring-opening of enantiopure this compound with nitrogen nucleophiles (such as ammonia (B1221849), primary/secondary amines, or azide (B81097) followed by reduction) provides direct access to chiral 2-amino-1-(3,4-dimethylphenyl)ethanols or 1-amino-1-(3,4-dimethylphenyl)ethan-2-ols. These structural motifs are prevalent in many biologically active compounds and serve as precursors to chiral ligands and auxiliaries.

Synthesis of Chiral 1,2-Diols: Acid-catalyzed hydrolysis of the epoxide ring leads to the formation of the corresponding 1,2-diol. This reaction proceeds with anti-diastereoselectivity due to the backside attack of water on the protonated epoxide intermediate. Therefore, enantiopure this compound can be converted into enantiopure 1-(3,4-dimethylphenyl)ethane-1,2-diol, a versatile chiral intermediate.

These fundamental transformations allow this compound to serve as a key starting material in multi-step syntheses where the introduction of specific stereocenters is crucial. ethz.ch

Derivatization into Chiral Ligands and Auxiliaries

The products derived from the stereospecific ring-opening of this compound, particularly the chiral amino alcohols and diols, are ideal candidates for use as chiral ligands and auxiliaries. rsc.orgsigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. tcichemicals.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. Chiral amino alcohols derived from this compound can be converted into oxazolidinone auxiliaries, similar to the well-known Evans auxiliaries. These can be used to control the stereochemistry of reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. tcichemicals.com

Chiral Ligands: Chiral ligands coordinate to a metal center to form a chiral catalyst that can mediate a wide range of enantioselective reactions. The 1,2-amino alcohols and 1,2-diols obtained from this compound are excellent precursors for various ligand classes. For example, they can be used to synthesize:

Chiral phosphine (B1218219) ligands: The hydroxyl groups can be converted into phosphine ethers or other phosphorus-containing groups, creating ligands for asymmetric hydrogenation or cross-coupling reactions.

Salen-type ligands: The amino alcohols can be condensed with salicylaldehydes to form chiral salen ligands, which are highly effective in asymmetric epoxidation and cyclopropanation reactions. nih.gov

Oxazoline (B21484) ligands: The amino alcohol can be cyclized to form a chiral oxazoline ring, a key component of widely used BOX (bis-oxazoline) and PyBOX (pyridine-bis-oxazoline) ligands. csic.es

By serving as a precursor to these powerful tools of asymmetric synthesis, this compound extends its utility far beyond being a simple intermediate, enabling the stereocontrolled synthesis of a broad spectrum of other chiral molecules. mdpi-res.comnih.gov

Future Perspectives and Emerging Research Avenues for 2 3,4 Dimethylphenyl Oxirane

Exploration of Novel Synthetic Routes and Advanced Methodologies

The synthesis of epoxides is a cornerstone of organic chemistry, and the drive for more efficient and selective methods is perpetual. For 2-(3,4-Dimethylphenyl)oxirane, which is typically formed from the epoxidation of 3,4-dimethylstyrene, research is moving beyond traditional methods that often require harsh reagents or produce significant waste. acs.orglsbu.ac.uk

Future methodologies are focusing on advanced catalytic systems. This includes the use of polymer-supported molybdenum(VI) complexes and manganese oxide nanoparticles as catalysts. lsbu.ac.ukthechemicalengineer.com These heterogeneous catalysts are not only active and selective but also offer easier separation and recyclability, which is a significant advantage in both laboratory and industrial settings. lsbu.ac.uk For instance, researchers have developed an electrochemical method using manganese oxide nanoparticles that can convert olefins to epoxides at room temperature and pressure, using water as the oxygen source and generating only hydrogen as a byproduct. acs.orgthechemicalengineer.com

Another promising frontier is the development of one-pot syntheses and continuous flow reactions. lsbu.ac.ukresearchgate.net Flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and remarkable catalyst stability compared to traditional batch reactors. lsbu.ac.uk Furthermore, research into the asymmetric epoxidation of 3,4-dimethylstyrene is crucial for producing enantiomerically pure this compound, a critical requirement for the synthesis of chiral pharmaceuticals and other specialized materials.

Table 1: Comparison of Emerging Synthetic Methodologies for Epoxides

| Methodology | Catalyst/Reagent | Key Advantages | Challenges |

| Electrochemical Synthesis | Manganese Oxide Nanoparticles | Room temperature and pressure, uses water as oxygen source, no CO2 emissions. acs.orgthechemicalengineer.com | Use of acetonitrile (B52724) solvent can produce organic waste. acs.org |

| Heterogeneous Catalysis | Polymer-supported Mo(VI) complexes | High activity and selectivity, catalyst recyclability, suitable for flow reactors. lsbu.ac.uk | Requires optimization for specific substrates. |

| Biocatalysis | Enzymes (e.g., Styrene (B11656) Oxide Isomerase) | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Enzyme stability and product inhibition can be limitations. nih.gov |

| Photocatalysis | Plasmonic Photocatalysts | Utilizes solar energy, can lower activation temperatures. eurekalert.org | Efficiency of photocatalytic systems and understanding selectivity need improvement. eurekalert.org |

Discovery of Unprecedented Reactivity Pathways and Transformations

The strained three-membered ring of this compound is central to its reactivity, making it susceptible to ring-opening reactions by a variety of nucleophiles. While classical transformations are well-documented, emerging research aims to uncover novel reactivity patterns.

One area of intense investigation is the use of organocatalysis to control the regioselectivity of ring-opening reactions. For example, cooperative Brønsted acid-type organocatalytic systems have been shown to facilitate the highly regioselective alcoholysis of styrene oxides. uni-giessen.de This level of control is paramount for constructing complex molecular architectures.

Furthermore, the reaction of substituted styrene oxides with unconventional reagents is leading to new molecular skeletons. The reaction of vinyl epoxides with arynes, for instance, provides access to functionalized phenanthrene (B1679779) structures, a motif present in various natural products and functional materials. acs.org Researchers are also exploring iron-based catalysts for the oxidation of styrene derivatives, which can selectively yield epoxides or, under different conditions, lead to aziridination or the formation of aldehydes. researchgate.netmdpi.com The ability to direct the reaction towards different products by tuning the catalyst and conditions represents a significant advancement in synthetic versatility. mdpi.com

Enzymatic transformations also offer pathways to novel products. Styrene oxide isomerase (SOI) can convert substituted styrene oxides into their corresponding phenylacetaldehydes. nih.gov This biocatalytic isomerization, proceeding via a Meinwald rearrangement, provides a green alternative to traditional chemical methods and opens the door to producing valuable aldehydes from epoxides. nih.gov

Integration with Sustainable and Green Chemistry Principles

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. nih.govrroij.com The synthesis and application of this compound are being re-evaluated through this lens. The twelve principles of green chemistry, including waste prevention, atom economy, and the use of renewable feedstocks, provide a framework for these efforts. nih.govacs.org

A key focus is replacing hazardous reagents and solvents. nih.gov Traditional epoxidation methods often use peracids, which generate stoichiometric amounts of acid waste, or the chlorohydrin process, which produces chlorinated byproducts. lsbu.ac.uk Greener alternatives include using hydrogen peroxide or even molecular oxygen as the primary oxidant, often in conjunction with catalysts that can be recycled. lsbu.ac.ukeurekalert.org Solar-driven photo(electro)chemical systems are emerging as a highly sustainable approach, using light energy to drive the epoxidation of olefins, thereby reducing reliance on fossil fuels. eurekalert.org

Atom economy, a concept developed by Barry Trost, is another critical metric. acs.orggreenchemistry-toolkit.org Synthetic routes are being designed to maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. nih.gov For example, an electrochemical process that uses water as the oxygen source for epoxidation and generates only hydrogen gas as a coproduct is conceptually very attractive from an environmental standpoint. acs.org

The use of biocatalysis, such as employing enzymes like styrene oxide isomerase, aligns perfectly with green chemistry, as these reactions occur in water under mild conditions. nih.gov Additionally, designing processes that use safer solvents, or are solvent-free, and operate at ambient temperature and pressure significantly reduces energy consumption and potential hazards. nih.govcore.ac.uk

Advanced Applications in Smart Materials and Responsive Polymer Design

The unique reactivity of the oxirane ring makes this compound a valuable monomer for creating advanced polymers. Its incorporation into polymer chains can introduce specific functionalities and properties, leading to the development of "smart" materials that respond to external stimuli. nih.govfrontiersin.org

Stimuli-responsive polymers can change their physical or chemical properties in response to triggers like pH, temperature, light, or an electric/magnetic field. nih.govmdpi.com Epoxide-based polymers are particularly interesting for these applications. The ring-opening polymerization of functional epoxides allows for the synthesis of well-defined polyethers with reactive groups. rsc.org These functional groups can be tailored to respond to specific stimuli. For example, incorporating acetal-based epoxide monomers can create polymers that are pH-responsive, making them suitable for biomedical applications like drug delivery systems. nih.gov